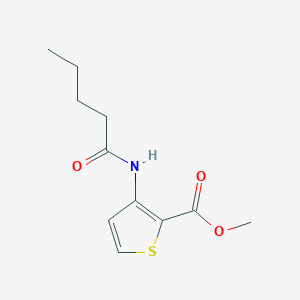
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one: is a synthetic purine derivative. This compound is structurally related to nucleosides and nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structure of this compound, featuring a cyclobutyl ring with a hydroxymethyl group, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and cyclobutyl intermediates.
Cyclobutyl Ring Formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a suitable nucleophile.
Hydroxymethyl Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, typically using reagents like sodium borohydride or hydrogen peroxide.
Purine Ring Functionalization: The purine ring is functionalized through a series of substitution reactions, introducing the amino group at the 2-position and the cyclobutyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. Nucleoside analogs are often used as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside analog used to treat HIV infections.
Uniqueness
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is unique due to its cyclobutyl ring structure, which is not commonly found in other nucleoside analogs. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.
Propriétés
Numéro CAS |
125962-37-0 |
|---|---|
Formule moléculaire |
C10H13N5O2 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-amino-9-[3-(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-1-5(2-6)3-16/h4-6,16H,1-3H2,(H3,11,13,14,17) |
Clé InChI |
UMHYNECKSWGZMS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


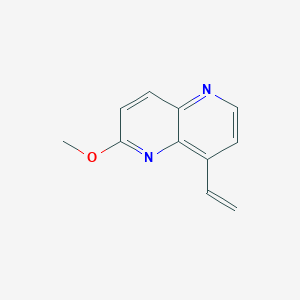
![7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B8779957.png)
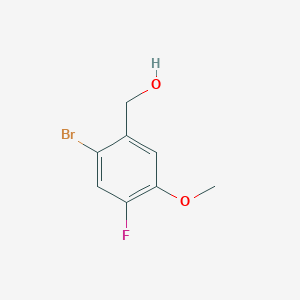
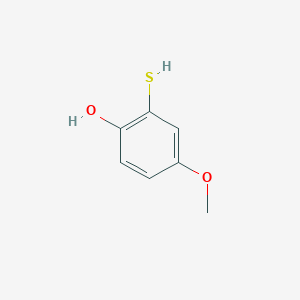

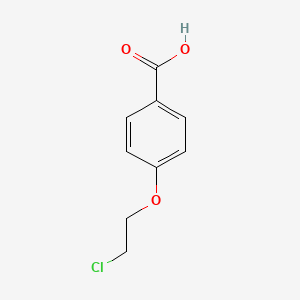
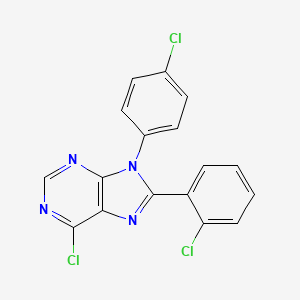
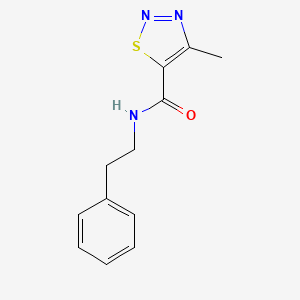
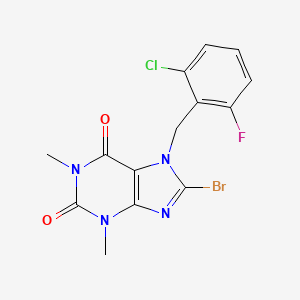
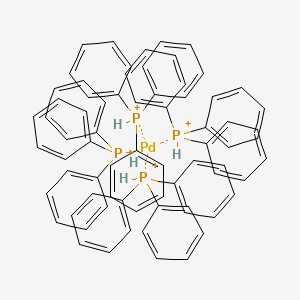
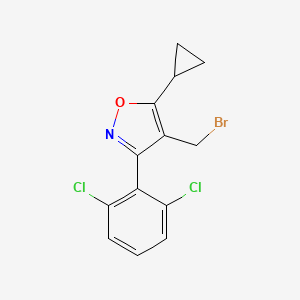

![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B8780041.png)
